molecular formula C9H18O2 B075990 3-Ethylheptanoic acid CAS No. 14272-47-0

3-Ethylheptanoic acid

Cat. No. B075990
CAS RN: 14272-47-0
M. Wt: 158.24 g/mol
InChI Key: MCLMZMISZCYBBG-UHFFFAOYSA-N
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Description

Synthesis Analysis

The synthesis of compounds related to 3-Ethylheptanoic acid often involves multi-step chemical processes that aim to achieve high purity and yield. For instance, an improved synthetic method for 3-methylheptanoic acid, which shares a similar synthesis pathway to 3-Ethylheptanoic acid, was developed by Li Wei (2010). This method involves the reaction of crotonic acid with sec-butyl alcohol to protect the carbonyl group, followed by a reaction with n-butylmagnesium bromide to obtain the sec-butyl 3-methylheptanoate. The latter is then hydrolyzed under alkali conditions to yield the final product, demonstrating a novel approach with high product purity (Li Wei, 2010).

Molecular Structure Analysis

The characterization of molecular structures in compounds like 3-Ethylheptanoic acid is typically achieved through spectroscopic techniques such as Nuclear Magnetic Resonance (NMR) and Infrared (IR) spectroscopy. These methods provide detailed insights into the compound's molecular framework and the nature of its chemical bonds, essential for understanding its chemical behavior and properties.

Chemical Reactions and Properties

Chemical reactions involving compounds related to 3-Ethylheptanoic acid showcase the compound's reactivity and potential for further chemical modifications. For example, the homogeneous and heterogeneous catalyzed synthesis of 2-ethylheptanoic acid from carbon dioxide, butadiene, and hydrogen indicates the versatility of such compounds in chemical synthesis, involving steps like hydrogenation and lactone ring cleavage (A. Behr & Volker A. Brehme, 2002).

Scientific Research Applications

  • Metabolism of Related Compounds :

    • 2-Ethylhexanoic Acid Metabolism : A study by Stingel et al. (2007) found that the major catabolic pathway of 2-ethylhexanoic acid in humans is beta-oxidation, leading to the formation of 3-oxo-2-ethylhexanoic acid as the main urinary metabolite (Stingel et al., 2007).
  • Synthesis Techniques :

    • Homogeneous and Heterogeneous Catalysis : Behr and Brehme (2002) described the synthesis of 2-ethylheptanoic acid by hydrogenation of a lactone, which is itself produced by reacting butadiene with carbon dioxide (Behr & Brehme, 2002).
    • Oxidation of 2-Ethylhexanal : Gliński and Kijeński (1995) studied the liquid phase oxidation of 2-ethylhexanal, finding 2-ethylhexanoic acid as the main reaction product (Gliński & Kijeński, 1995).
  • Catalytic Applications :

    • Iron(III) 2-Ethylhexanoate in Diels–Alder Reactions : Gorman and Tomlinson (1998) used iron(III) 2-ethylhexanoate as a catalyst for the stereoselective Diels–Alder reaction (Gorman & Tomlinson, 1998).
  • Environmental and Health Impacts :

    • Metabolism of 3-Methylheptane : Serve et al. (1993) found that 3-methylheptane, a component of fuels and solvents, is metabolized in rats to various compounds, including 2-ethylhexanoic acid (Serve et al., 1993).
  • Chemical Production :

    • Enzymatic Production of Esters : Zheng et al. (2012) discussed the enzymatic production of (S)-3-cyano-5-methylhexanoic acid ethyl ester, a valuable synthetic intermediate, using immobilized lipase (Zheng et al., 2012).
  • Analytical Methods :

    • Mass Spectrometry Analysis : Trent et al. (1961) provided mass spectra for 2-ethylheptanoic acid and other aliphatic acids, offering quantitative methods for analyzing mixtures of these acids (Trent et al., 1961).
  • Catalyst Characterization and Application :

    • Deoxygenation on Ni-Promoted Catalysts : Brimont et al. (2012) investigated the deoxygenation of ethyl heptanoate using various transition metal sulfide catalysts, including Ni-promoted MoS2 (Brimont et al., 2012).

properties

IUPAC Name

3-ethylheptanoic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H18O2/c1-3-5-6-8(4-2)7-9(10)11/h8H,3-7H2,1-2H3,(H,10,11)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

MCLMZMISZCYBBG-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCCCC(CC)CC(=O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H18O2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID90931612
Record name 3-Ethylheptanoic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID90931612
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

158.24 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

3-Ethylheptanoic acid

CAS RN

14272-47-0
Record name 3-Ethylheptanoic acid
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0014272470
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name 3-Ethylheptanoic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID90931612
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Citations

For This Compound
32
Citations
M Romaňuk, L Streinz, F Šorm - Collection of Czechoslovak …, 1972 - cccc.uochb.cas.cz
… In a similar manner 6,6-dimethyl-3-ethylheptanoic acid (XVIII), obtained from acid XV and monoester of ~-ethylglutaric acid (XII), afforded in the presence of acid XI methyl 3,10,10-…
Number of citations: 1 cccc.uochb.cas.cz
A Metwaly, GA Ali, KM Abdelhamed… - Middle East Journal of …, 2017 - curresweb.com
… The five major identified compounds were isocaryophyllene (12.86%), palmitic acid (8.18%), longipenene oxide (7.16%), 3,4-dimethoxytoulene (4.43%) and 3ethylheptanoic acid (3.10…
Number of citations: 5 www.curresweb.com
H Wynberg, A Bantjes - Journal of the American Chemical Society, 1960 - ACS Publications
… unambiguously determined by degradation to 3-ethylheptanoic acid (XV) and 4-methyl- … d Mixture mp with the S-benzylisothiuronium salt of 3-ethylheptanoic acid (ref. 8b) 143.7144.2. …
Number of citations: 46 pubs.acs.org
RH Quacchia, AJ Di Milo - Industrial & Engineering Chemistry …, 1966 - ACS Publications
Qecause long-chain,,-dicarboxylic acid hydrocarbons based on polymerization of butadienes are being used al-most exclusively for the preparation of the new solid-rocket pro-pellant …
Number of citations: 1 pubs.acs.org
ND Kagramanov - Online journal “Fluorine notes” ISSN, 2020 - notes.fluorine1.ru
… During fragmentation of 3-ethylheptanoic acid C7, an ion with m/z 115, including a tertiary carbon atom, emits a vinyl radical . CH-CH2. This leads to the rearrangement of the chain and …
Number of citations: 2 notes.fluorine1.ru
UF Babaiwa, TJ Okonkwo, O Erharuyi, SO Eraga… - … of Phytomedicine and …, 2022 - ajol.info
The increasing resistance profile of many bacterial and yeast strains to conventional antimicrobial agents has heightened the search for bioactive compounds from higher plants that …
Number of citations: 1 www.ajol.info
T Yabuuchi, T Kusumi - The Journal of organic chemistry, 2000 - ACS Publications
A new chiral anisotropic reagent, phenylglycine methyl ester (PGME), developed for the elucidation of the absolute configuration of chiral α,α-disubstituted acetic acids, has turned out to …
Number of citations: 212 pubs.acs.org
T Andersson, B Wesslén - Journal of applied polymer science, 2005 - Wiley Online Library
… Some branched carboxylic acids were also found (such as 3-ethylheptanoic acid), at a retention time of 23 min. The presence of carboxylic acids in the water extracts found by the SPE …
Number of citations: 4 onlinelibrary.wiley.com
HC Hershey, VS McCauley, JT Kuo… - Journal of colloid and …, 1984 - Elsevier
… The branched chain fatty acids 3-ethylheptanoic acid, 2-methylundecanoic acid, and 2-pentyldodecanoic acid were synthesized by the Chemical Samples Co. of Columbus, Ohio. …
Number of citations: 1 www.sciencedirect.com
S Asnaashari, A Delazar, E Safarzadeh… - Iranian Journal of …, 2019 - ncbi.nlm.nih.gov
Scrophularia atropatana (S. atropatana), an Iranian plant belonging to the family of Scrophulariaceae, was assigned for its chemical compositions and biological activities of essential …
Number of citations: 10 www.ncbi.nlm.nih.gov

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